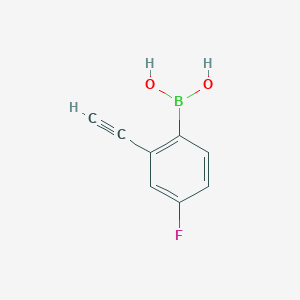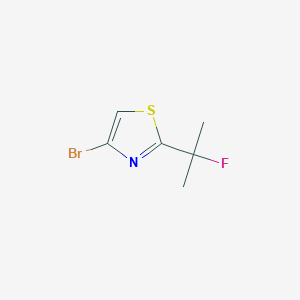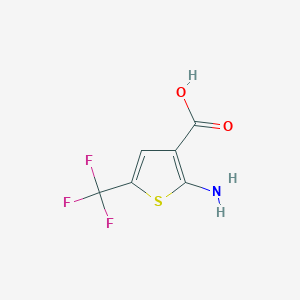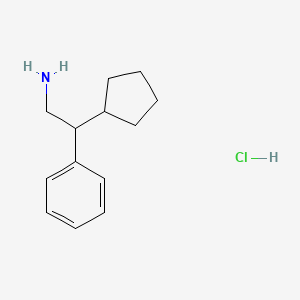![molecular formula C11H12ClN3 B13506677 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride is a versatile chemical compound with a unique structure that enables diverse applications. This compound is part of the naphthyridine family, which is known for its significant importance in medicinal chemistry due to its wide range of biological activities . The compound’s structure consists of fused pyridine rings, making it a valuable tool for advancing scientific knowledge in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the base-catalyzed cyclization reaction of 9-azidoacridine with 1,3-dicarbonyl compounds or activated acetonitriles can lead to the formation of the desired compound . The reaction typically occurs in a regiospecific manner, indicating a stepwise ionic reaction sequence .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include electrophilic and nucleophilic agents, oxidizing and reducing agents, and catalysts for cross-coupling reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. Additionally, its applications in material science include the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride include other naphthyridine derivatives and related heterocyclic compounds. Examples include 6,7-dihydro-5H-pyrido[2,3-c]pyridazine and 1,2,3,4-tetrahydroquinoline derivatives .
Uniqueness: What sets this compound apart is its unique structure, which allows for diverse applications and interactions with various biological targets. Its versatility and potential for modification make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H12ClN3 |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
7,8,9,10-tetrahydropyrido[2,3-c][1,5]naphthyridine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c1-3-8-10(12-5-1)7-14-9-4-2-6-13-11(8)9;/h2,4,6-7,12H,1,3,5H2;1H |
Clé InChI |
LLDHWEICQPYGPU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=NC=C2NC1)C=CC=N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13506594.png)
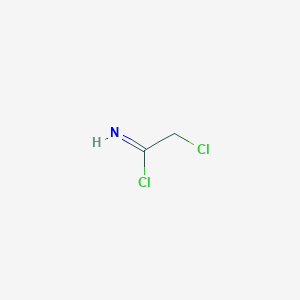
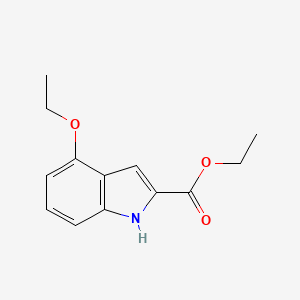
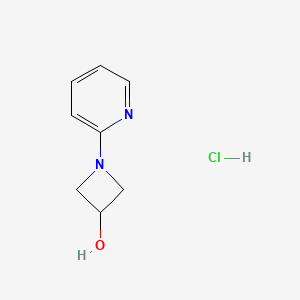
![5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B13506614.png)
![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)


